Bucinnazine, 2-methyl

In vitro pharmacology MOR activation β-arrestin2 recruitment

2-Methyl bucinnazine (also known as 2-methyl AP-237, CAS 98608-61-8) is a synthetic cinnamylpiperazine opioid with the IUPAC name 1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one. It is a methylated derivative of the analgesic bucinnazine (AP-237), which has been used clinically in China for cancer pain management since the late 1960s.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
CAS No. 98608-61-8
Cat. No. B12727647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucinnazine, 2-methyl
CAS98608-61-8
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2
InChIInChI=1S/C18H26N2O/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17/h4-7,9-11,16H,3,8,12-15H2,1-2H3/b11-7+
InChIKeyCRSFXYZFNAFVFC-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl Bucinnazine (98608-61-8): Core Identity and Scientific Context


2-Methyl bucinnazine (also known as 2-methyl AP-237, CAS 98608-61-8) is a synthetic cinnamylpiperazine opioid with the IUPAC name 1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one [1]. It is a methylated derivative of the analgesic bucinnazine (AP-237), which has been used clinically in China for cancer pain management since the late 1960s [2]. As a member of the acyl piperazine opioid class, 2-methyl bucinnazine acts as a μ-opioid receptor (MOR) agonist and was first described in Italian pharmaceutical patents in the mid-1980s [1].

Critical Structural Determinants of 2-Methyl Bucinnazine's Pharmacological Profile


Substituting 2-methyl bucinnazine with its parent compound (bucinnazine/AP-237) or other in-class analogs like AP-238 is scientifically invalid due to the profound impact of the 2-methyl substituent on receptor pharmacology [1]. Direct comparative studies show that a single methyl group on the piperazine ring shifts the compound's balance between MOR potency, efficacy, and downstream signaling, creating a unique pharmacological fingerprint that cannot be replicated by its des-methyl or para-methyl counterparts [2].

Quantified Evidence for 2-Methyl Bucinnazine's Differential Selection


In Vitro MOR Efficacy (Emax) Superior to AP-238 and Para-Methyl AP-237

In a head-to-head β-arrestin2 recruitment assay, 2-methyl bucinnazine demonstrated the highest efficacy (Emax = 125% relative to hydromorphone) among all tested cinnamylpiperazines, surpassing AP-238 (Emax = 91.3%) and para-methyl AP-237. This indicates a greater ability to activate downstream signaling upon receptor binding [1].

In vitro pharmacology MOR activation β-arrestin2 recruitment

In Vitro MOR Potency (EC50) Enhancement Over the Parent Compound AP-237

2-Methyl bucinnazine exhibits significantly greater potency than its parent, bucinnazine (AP-237). In a mini-Gi recruitment assay, 2-methyl bucinnazine had an EC50 of 2229 nM, while AP-237 was found to have an EC50 >3,000 nM in the same assay format, representing a potency improvement of at least 1.3-fold [1].

Potency MOR agonist Functional assay

In Vivo Analgesic Potency Differentiates from Morphine in Warm-Water Tail-Flick Assay

In a standardized warm-water tail-flick assay in Swiss-Webster mice, 2-methyl bucinnazine (ED50 = 0.078 mg/kg, s.c.) was as potent as fentanyl (ED50 = 0.063 mg/kg) and 4.9 times more potent than morphine (ED50 = 0.38 mg/kg) [1]. This contrasts with its lower in vitro MOR binding affinity, suggesting favorable pharmacokinetic properties enhance its in vivo activity.

In vivo analgesic Tail-flick test ED50

Postmortem Toxicological Concentrations Differentiate from AP-238

Postmortem blood concentrations for 2-methyl bucinnazine range from 820 to 5800 ng/mL, which are substantially higher than the 87-120 ng/mL range observed for AP-238 in similar casework [1]. This suggests a larger volume of distribution or higher tolerance in users, indirectly reflecting its lower in vivo potency compared to AP-238, consistent with in vitro data.

Forensic toxicology Postmortem redistribution Quantification

Analytical Differentiation from its Parent, Bucinnazine, by High-Resolution Mass Spectrometry

HR-MS analysis reveals that 2-methyl bucinnazine exhibits a protonated molecular ion at m/z 287.2121 and a characteristic fragment ion at m/z 286.2037, each 14 Da higher than those of bucinnazine (m/z 273.1965 and m/z 272.1881, respectively), confirming its identity as the methylated analog. This mass shift provides unambiguous differentiation [1].

Forensic chemistry HR-MS Isomer differentiation

Historical Patent Status Differentiates from the Clinically Approved Parent

The parent, bucinnazine, was approved for clinical use in China in the late 1960s for cancer pain. In contrast, 2-methyl bucinnazine was never developed as a medicine but was specifically described in Italian pharmaceutical patents filed in 1984 and 1985, indicating a distinct trajectory of discovery and a different intellectual property landscape [1].

Intellectual property Drug development history Patent landscape

Validated Application Scenarios for Procuring 2-Methyl Bucinnazine (98608-61-8)


Forensic Toxicology Reference Standard for Method Validation

Procure 2-methyl bucinnazine as a certified reference material to validate LC-MS/MS methods for its detection and quantification in postmortem blood. The established concentration range of 820-5800 ng/mL from casework provides a quantitative benchmark for assessing method sensitivity and linearity [1].

In Vivo Analgesic Comparator for Pharmacodynamic Studies

Use 2-methyl bucinnazine in the warm-water tail-flick assay (ED50 = 0.078 mg/kg, s.c.) as a research tool to benchmark novel analgesics, offering a distinct in vivo profile that is equipotent to fentanyl but with a different pharmacodynamic fingerprint (as assessed by in vitro MOR efficacy) [2].

In Vitro MOR Biased Agonism Screening Panel

Incorporate 2-methyl bucinnazine into a panel of MOR agonists for biased signaling research. Its robust efficacy (Emax = 125%) in the β-arrestin2 pathway contrasted with its potency in the mini-Gi pathway makes it a useful tool for studying functional selectivity at the MOR [3].

Analytical Chemistry: Isomeric Differentiation for Seized Drug Analysis

Procure this compound as a reference for GC-Q-TOF or HPLC-LTQ/Orbitrap MS systems to definitively differentiate 2-methyl bucinnazine from its parent, bucinnazine, in seized drug samples. The diagnostic +14 Da mass shift of the protonated molecular ion and key fragments serves as a unique forensic fingerprint [4].

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